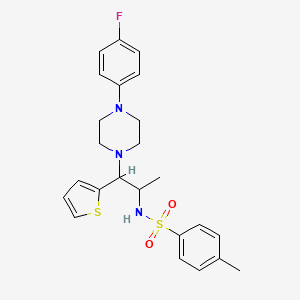

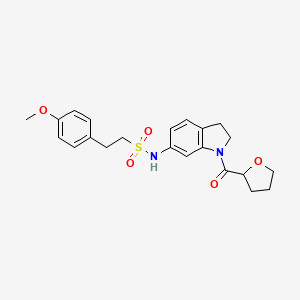

![molecular formula C17H17NO5S B2778577 3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]propanoic acid CAS No. 1334031-44-5](/img/structure/B2778577.png)

3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]propanoic acid” is a complex organic molecule. It contains several functional groups, including a phenyl group, a sulfonylamino group, and a phenoxy group. These functional groups suggest that the compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic molecules .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfonylamino group might be susceptible to nucleophilic attack, while the phenyl group might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .科学的研究の応用

Phloretic Acid and Polybenzoxazine

- Application : Phloretic acid, a phenolic compound similar to 3-[4-[[E)-2-phenylethenyl]sulfonylamino]phenoxy]propanoic acid, is used for enhancing the reactivity of molecules towards benzoxazine ring formation. This process is applied in materials science for developing materials with thermal and thermo-mechanical properties suitable for a wide range of applications, demonstrating its potential as a sustainable alternative to phenol (Trejo-Machin et al., 2017).

Proton Exchange Membranes

- Application : Sulfonated compounds derived from phenoxy and propanoic acid structures are used in the development of proton exchange membranes for fuel cell applications. These membranes exhibit high proton conductivity and are characterized as effective polyelectrolyte membrane materials (Kim, Robertson, & Guiver, 2008).

Synthetic Routes for Derivatives

- Application : The synthesis of derivatives of 3-(phenylsulfonimidoyl)propanoate, which shares a similar structural framework, is investigated for potential applications in chemical synthesis. The derivatives exhibit interesting conformational properties, indicating potential utility in various synthetic applications (Tye & Skinner, 2002).

Sulfuric Acid Derivatives in Catalysis

- Application : Sulfuric acid derivatives, closely related to the compound , are employed as catalysts in organic synthesis, demonstrating their utility in facilitating chemical transformations (Tayebi et al., 2011).

Development of Polyurethane Dispersions

- Application : Research into cardanol-based reactive dispersing agents, which can be linked to the chemical structure , has led to the development of waterborne polyurethane dispersions. This demonstrates the compound's potential in the creation of novel polymer materials (Mestry, Khuntia, & Mhaske, 2020).

Ionic Liquids and Polymer Synthesis

- Application : The synthesis of ionic liquids incorporating sulfonyl and hydroxyl functionalities, similar to the compound , highlights its potential use in the creation of ionic liquid-polymer composites, offering applications in various industrial processes (Zhu et al., 2007).

作用機序

Target of Action

The primary targets of 3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]propanoic acid are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The compound interacts with its targets, Carbonic Anhydrase 1 and 2, by binding to their active sites . This interaction can inhibit the activity of these enzymes, leading to changes in the pH balance within the body.

Biochemical Pathways

The inhibition of Carbonic Anhydrase 1 and 2 affects the carbon dioxide hydration pathway . This can lead to a decrease in the conversion of carbon

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c19-17(20)10-12-23-16-8-6-15(7-9-16)18-24(21,22)13-11-14-4-2-1-3-5-14/h1-9,11,13,18H,10,12H2,(H,19,20)/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIZADQCVQKHRV-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)OCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)OCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

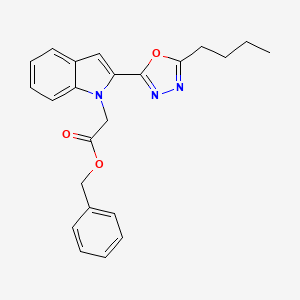

![1-ethyl-N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2778494.png)

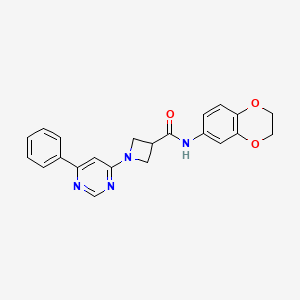

![4-{[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2778495.png)

![4-tert-butyl-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2778496.png)

![N'-(2-fluorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2778505.png)

![1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2778506.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2778512.png)

![Ethyl (1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2778516.png)